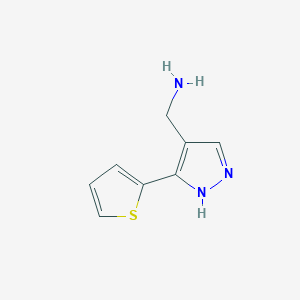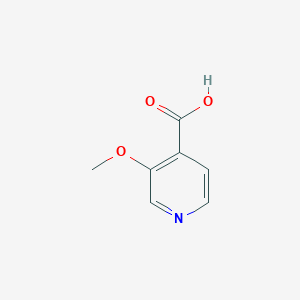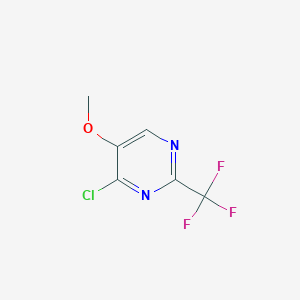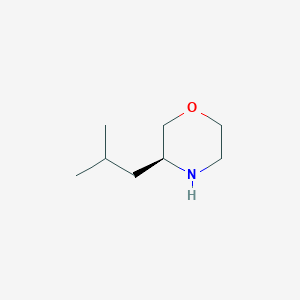![molecular formula C13H14F3NO3 B1384904 Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate CAS No. 1217853-18-3](/img/structure/B1384904.png)
Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate
説明
“Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate” is a synthetic compound that falls under the category of trifluoromethyl ketones . Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of trifluoromethyl ketones involves various methods, including the trifluoromethylation of carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, which is known to play an important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is often used in the trifluoromethylation of carbon-centered radical intermediates .Chemical Reactions Analysis
Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl ketones are diverse and make them exceedingly valuable synthetic targets . They are used as synthons in the construction of fluorinated pharmacons .科学的研究の応用
Herbicidal Activity
Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate has shown potential in agricultural applications, particularly as a herbicide. Research by Brown (1990) demonstrated that certain diastereomers of this compound exhibit significantly higher herbicidal activity compared to their racemic counterparts, underscoring the importance of stereochemistry in its biological efficacy (Brown, 1990).
Synthesis and Chemical Analysis
In the realm of chemical synthesis, Zhu et al. (2003) explored the use of related compounds in [4 + 2] annulations, a type of chemical reaction that is valuable for constructing complex molecular structures (Zhu, Lan, & Kwon, 2003). Furthermore, Ulaş (2021) conducted a detailed structural and spectroscopic analysis of a similar alkylaminophenol compound, which is crucial for understanding the physical and chemical properties of these molecules (Ulaş, 2021).
Crystal Structure Characterization
In 2015, Mao et al. synthesized a related compound and characterized its crystal structure using NMR, IR, MS spectroscopy, and X-ray crystallography. This research provides valuable insights into the molecular arrangement and interactions within the crystal lattice of these compounds (Mao, Hu, Wang, Du, & Xu, 2015).
Catalysis and Asymmetric Reactions
Inoguchi et al. (1989) prepared analogues of methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate to study their effectiveness in asymmetric hydrogenation reactions, a key process in the production of chiral compounds which are important in pharmaceuticals and other industries (Inoguchi, Morimoto, & Achiwa, 1989).
作用機序
将来の方向性
The future directions for the use of trifluoromethyl-containing compounds are promising. They play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Their unique properties make them valuable for various applications, including the synthesis of new drugs and materials .
特性
IUPAC Name |
methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-19-12(18)10-6-8(7-17-10)20-11-5-3-2-4-9(11)13(14,15)16/h2-5,8,10,17H,6-7H2,1H3/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLHBZJSDJWEIK-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)



![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid](/img/structure/B1384837.png)


![6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384841.png)

![6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384843.png)